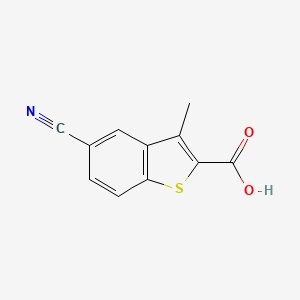

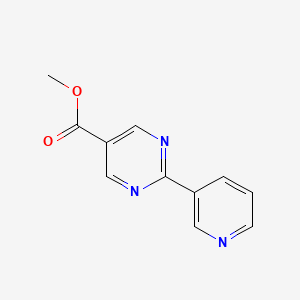

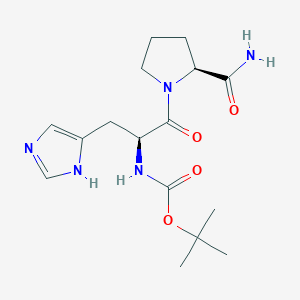

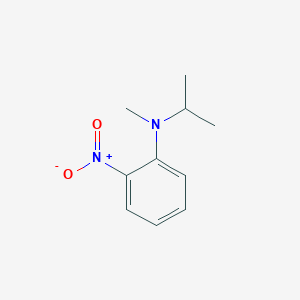

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester

Vue d'ensemble

Description

“2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2 is used .Molecular Structure Analysis

The molecular structure of “2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” can be viewed using Java or Javascript .Chemical Reactions Analysis

Pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Applications De Recherche Scientifique

Anti-inflammatory Applications

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the development of new anti-inflammatory drugs.

Anti-fibrosis Activities

Studies have shown that pyrimidine derivatives can exhibit significant anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells, where certain compounds have shown better anti-fibrotic activities than existing drugs like Pirfenidone . These findings suggest potential applications in treating fibrotic diseases.

Antimicrobial and Antiviral Properties

Pyrimidine compounds have demonstrated a range of antimicrobial and antiviral activities. This includes the potential to act against various bacterial and viral pathogens, making them candidates for developing new antimicrobial and antiviral agents .

Synthesis of Novel Compounds

The versatile structure of pyrimidine allows for the synthesis of numerous analogs with potential biological activities. This synthetic flexibility is crucial for medicinal chemistry, where novel compounds can be designed and synthesized for various pharmacological studies .

Oncology Research

Pyrimidine derivatives are being explored for their potential in oncology research. For instance, novel pyrimidine derivatives have been synthesized and tested against lung cancer cell lines, showing promise in the development of new cancer therapies .

Chemical Biology

In chemical biology, pyrimidine derivatives serve as privileged structures. They are used in the construction of heterocyclic compound libraries with potential biological activities, contributing to the discovery of new biological probes and therapeutic agents .

Orientations Futures

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been known to have various adme properties that impact their bioavailability .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been known to be influenced by various environmental factors .

Propriétés

IUPAC Name |

methyl 2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)9-6-13-10(14-7-9)8-3-2-4-12-5-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXBGOZMKGEWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)